VEGF Receptor 2 Kinase Inhibitor I

Catalog No.
S544055
CAS No.
15966-93-5
M.F
C18H18N2O3
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VEGF Receptor 2 Kinase Inhibitor I

CAS Number

15966-93-5

Product Name

VEGF Receptor 2 Kinase Inhibitor I

IUPAC Name

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9-

InChI Key

PMUJUSJUVIXDQC-LCYFTJDESA-N

SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C

Solubility

Soluble in DMSO

Synonyms

SU-5408; SU 5408; SU5408; VEGFR2 Kinase Inhibitor I

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C

Description

The exact mass of the compound VEGF Receptor 2 Kinase Inhibitor I is 310.1317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Angiogenesis

VEGF Receptor 2 Kinase Inhibitor I (VEGFR2 KI I) is a well-characterized inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), also known as kinase insert domain receptor (KDR). VEGFR2 is a tyrosine kinase receptor that plays a critical role in angiogenesis, the process of new blood vessel formation. By specifically inhibiting VEGFR2, VEGFR2 KI I disrupts signaling pathways essential for endothelial cell proliferation, migration, and tube formation. This makes VEGFR2 KI I a valuable tool for researchers studying angiogenesis in various contexts, including:

  • Tumor biology: Angiogenesis is a hallmark of cancer, and VEGFR2 is a key target for anti-angiogenic cancer therapies. VEGFR2 KI I can be used to investigate the role of VEGFR2 in tumor growth and metastasis, as well as to test the efficacy of novel anti-angiogenic drugs [].
  • Ocular diseases: Abnormal blood vessel growth contributes to several eye diseases, such as diabetic retinopathy and age-related macular degeneration. VEGFR2 KI I can be used to study the mechanisms of these diseases and to develop new therapeutic strategies.
  • Cardiovascular diseases: Angiogenesis is also involved in the development of some cardiovascular diseases, such as coronary artery disease. VEGFR2 KI I can be used to investigate the role of VEGFR2 in these diseases and to identify potential therapeutic targets.

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I is a selective inhibitor of the vascular endothelial growth factor receptor 2, a key player in angiogenesis and vascular development. This compound is classified as an indolin-2-one derivative and exhibits high specificity for the receptor, making it a valuable tool in cancer therapy by targeting tumor angiogenesis. Its chemical formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3} and it has a molecular weight of approximately 314.35 g/mol .

  • VEGFR-2 inhibitors like "VEGF Receptor 2 Kinase Inhibitor I" likely target the ATP-binding pocket of the VEGFR-2 kinase domain. This disrupts the transfer of phosphate groups, a crucial step in the signaling pathway that promotes angiogenesis []. By blocking this pathway, the drug hinders the formation of new blood vessels that tumors rely on for growth.
  • Safety information on "VEGF Receptor 2 Kinase Inhibitor I" is unavailable.
  • Generally, VEGFR-2 inhibitors can have side effects like high blood pressure, fatigue, and proteinuria (excess protein in urine).

Limitations and Future Research

  • The lack of specific information on "VEGF Receptor 2 Kinase Inhibitor I" highlights the need for more public data sharing in scientific research.
  • Future research on VEGFR-2 inhibitors focuses on improving their efficacy, overcoming resistance, and developing drugs with fewer side effects [].

The primary mechanism of action for Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I involves its binding to the ATP-binding site of the receptor, which inhibits its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins that are crucial for endothelial cell proliferation and migration. The compound's interaction with the receptor can be summarized as follows:

  • Binding: The inhibitor binds to the ATP site of Vascular Endothelial Growth Factor Receptor 2.
  • Inhibition: This binding blocks ATP from accessing the site, thereby inhibiting phosphorylation of tyrosine residues on the receptor and downstream signaling pathways.
  • Result: The inhibition leads to decreased angiogenic signaling, ultimately reducing tumor growth and metastasis.

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I has demonstrated significant biological activity in various preclinical studies. It effectively inhibits:

  • Endothelial Cell Proliferation: By blocking Vascular Endothelial Growth Factor Receptor 2 activation, it reduces endothelial cell growth.
  • Migration: The compound significantly decreases endothelial cell migration, which is critical for new blood vessel formation.
  • Angiogenesis: In vitro and in vivo studies have shown that this inhibitor can prevent vascular sprouting and new vessel formation, contributing to its potential as an anti-cancer agent .

The synthesis of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Indolin-2-one Core: The initial step often involves cyclization reactions to form the indolin-2-one scaffold.
  • Functionalization: Subsequent steps introduce various substituents on the indolin-2-one core to enhance selectivity and potency against Vascular Endothelial Growth Factor Receptor 2.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

These synthetic methods allow for modifications that can optimize the compound's efficacy and selectivity.

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I has several applications, particularly in oncology:

  • Cancer Treatment: It is primarily investigated for its ability to inhibit tumor growth by targeting angiogenesis in various cancers, including colorectal cancer and renal cell carcinoma.
  • Combination Therapy: This inhibitor can be used alongside conventional chemotherapeutics to enhance their effectiveness by reducing tumor vascularity .
  • Research Tool: It serves as a valuable tool in research settings for studying angiogenesis and endothelial cell biology.

Interaction studies have shown that Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I selectively interacts with Vascular Endothelial Growth Factor Receptor 2 without significantly affecting other kinases. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Studies indicate that at nanomolar concentrations, it effectively blocks downstream signaling pathways associated with angiogenesis, including mitogen-activated protein kinase signaling .

Several compounds share structural or functional similarities with Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I. Here are some notable examples:

Compound NameTypeSelectivityUnique Features
CediranibTyrosine Kinase InhibitorVEGFR1/VEGFR2Used for advanced colorectal cancer
AxitinibTyrosine Kinase InhibitorVEGFR1/VEGFR2Approved for renal cell carcinoma
TivozanibTyrosine Kinase InhibitorVEGFR1/VEGFR2Focused on renal cell carcinoma; shows prolonged effects
FruquintinibTyrosine Kinase InhibitorVEGFR1/VEGFR2Effective in metastatic colorectal cancer
JNJ-17029259Novel Structural ClassVEGFR1/VEGFR2Oral availability; enhances standard chemotherapy effects

Uniqueness

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

310.13174244 g/mol

Monoisotopic Mass

310.13174244 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U07H877HUF

Wikipedia

VEGF receptor 2 kinase inhibitor I

Dates

Modify: 2023-08-15
1. Sun, L.,Tran, N.,Tang, F., et al. Synthesis and biological evaluations of 3-substituted indolin-2-ones: A novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry 41(14), 2588-2603 (1998).

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